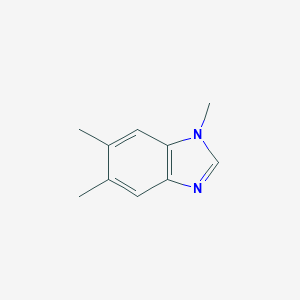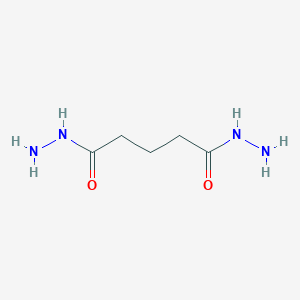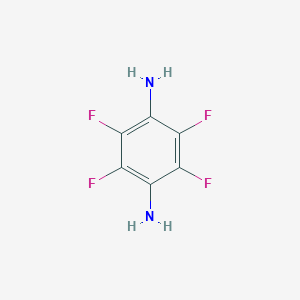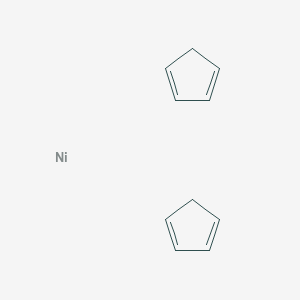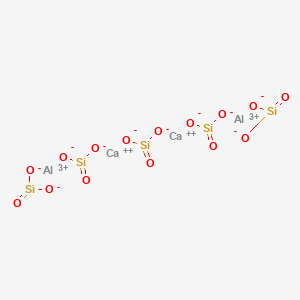
Aluminum calcium silicate
Descripción general
Descripción
Aluminum Calcium Silicate is a compound derived from aluminum oxide (Al2O3) and silicon dioxide (SiO2). It may be anhydrous or hydrated, naturally occurring as minerals or synthetic . Its chemical formulae are often expressed as xAl2O3·ySiO2·zH2O . It is known as E number E559 . The compound is inherently stable and inert, with a relatively high melting point .
Synthesis Analysis
The synthesis of Aluminum Calcium Silicate has been carried out under mild hydrothermal and solvothermal conditions . Different mineralizers such as HCOOH, HNO3, CH3COOH, HCl, mixed acids, NaOH, and non-aqueous solvents like C2H5OH, n-butanol, glycol, methanol, etc., were employed in the synthesis .Molecular Structure Analysis
Aluminum Calcium Silicate has a complex molecular structure. Al3+ heals defects in the silicate chains, forms cross-links between calcium aluminosilicate layers, and reduces interlayer space and H2O content .Chemical Reactions Analysis
The chemical reactions involving Aluminum Calcium Silicate are complex. The depolymerization of the calcium aluminosilicate skeleton is the main route to uptake the loading energy . The Al-O-Si bond breakage results from the protonation of the bridging oxygen atom, and the hydrolytic reaction of Si-O-Si is initiated by five-coordinate silicon formation .Physical And Chemical Properties Analysis
Aluminum Calcium Silicate is characterized by its white or off-white color in its powder form . The compound exhibits low thermal conductivity, high temperature stability, and a high degree of resistance to chemical attack . It is inherently stable and inert, with a relatively high melting point .Aplicaciones Científicas De Investigación
Cosmetic Formulations
Aluminum Calcium Silicate, along with other silicates, is commonly used in cosmetic formulations. These silicates, including Aluminum Calcium Silicate, function in various roles such as abrasives, opacifying agents, viscosity-increasing agents, anticaking agents, emulsion stabilizers, binders, and suspending agents. Their use in cosmetics has been extensively reviewed, and they are generally considered safe for these applications (Andersen, 2003).
Influence on Concrete and Building Materials
In the construction industry, the structural influence of Aluminum Calcium Silicate in alkaline-activated slag (AAS) cement pastes has been studied. It's found that the main product formed in these structures is a semicrystalline calcium silicate hydrate, which contributes to the flexural and compressive strengths of AAS mortars (Fernández-Jiménez et al., 2003).
Agricultural Applications
In agriculture, the application of calcium silicate to soil surfaces influences dry matter production in plants and improves the chemical characteristics of the soil. It has been shown to enhance the absorption of silicon in plants and increase soil pH while decreasing aluminum levels, making it beneficial for soil health and plant growth (Antonangelo et al., 2017).
Health and Environmental Impact
Investigations into the health and environmental impact of Aluminum Calcium Silicate have shown that it is not significantly toxic in various toxicity studies. It does not exhibit genotoxicity and has minimal effects on skin and eye irritation. However, occupational exposure to its dust can cause fibrosis and pneumoconiosis, particularly in workers involved in its mining and processing (Elmore, 1992).
Direcciones Futuras
The future of Aluminum Calcium Silicate lies in its potential as an alternative cementitious material. It has been identified as a promising alternative to ordinary Portland cement (OPC) due to its lower CO2 emissions and increased durability when subjected to harsh conditions . The development of alternative and novel cementitious materials to supplement and/or replace the use of OPC concrete in a variety of building and infrastructure engineering projects is a key future direction .
Propiedades
IUPAC Name |
dialuminum;dicalcium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.2Ca.5O3Si/c;;;;5*1-4(2)3/q2*+3;2*+2;5*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDXNHZDRQHKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Ca+2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Ca2O15Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white, free-flowing powder | |
| Record name | CALCIUM ALUMINIUM SILICATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Aluminum calcium silicate | |
CAS RN |
1327-39-5 | |
| Record name | Silicate cement | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, aluminum calcium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, aluminum calcium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)





